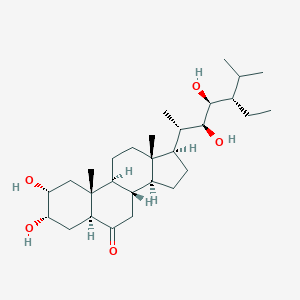

22S,23S-Homocastasterone

Overview

Description

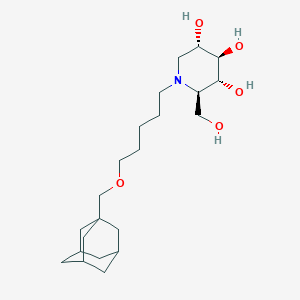

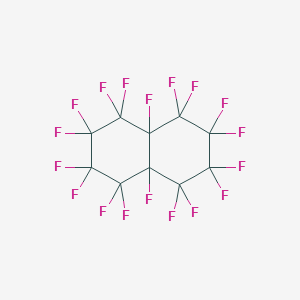

“22S,23S-Homocastasterone” is a type of brassinosteroid, a class of steroid phytohormones essential for normal plant growth and development . It is structurally similar to animal steroids and is found universally throughout the plant kingdom . The molecule contains diol groups in ring A and in the side chain .

Molecular Structure Analysis

The molecular formula of “this compound” is C29H50O5, and it has a molecular weight of 478.7043 . The IR spectra of this compound have been analyzed, revealing the presence of diol groups in ring A and in the side chain .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied, particularly in relation to its interactions with other compounds . For example, it has been found to be a weak competitor of the binding of [3 H]ponasterone A to the intracellular ecdysteroid receptor from the epithelial cell line from Chironomus tentans .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using IR spectra . The molecule contains diol groups in ring A and in the side chain, and the lack of two OH groups in ring A of homosecasterol compared to homocastasterone results in the appearance of stretching vibrational bands of H–C= (ν max = 3025 cm –1) and –C=C (ν max = 1656 cm –1) groups of ring A .Scientific Research Applications

Anabolic Activity in Muscle Cells

- Study Findings : Research indicates that plant-derived brassinosteroids like (22S,23S)-homocastasterone have anabolic effects on skeletal muscle cells. They activate the PI3K/Akt signaling pathway, suggesting their potential in promoting muscle growth and repair (Esposito et al., 2011).

Cancer Cell Research

- Reactive Oxygen Species Generation : In studies on human lung adenocarcinoma cells, (22S,23S)-homocastasterone was observed to induce reactive oxygen species, implicating its role in inhibiting cancer cell growth (Kisselev et al., 2017).

- Enhancing Antitumor Activity : Combination of classical cytostatic drugs like cisplatin with (22S,23S)-homocastasterone has been found to inhibit cancer cell growth more effectively, suggesting a synergistic effect (Panibrat et al., 2019).

- Cytotoxicity Analysis : Different stereoisomers of 22,23-dihydroxystigmastane, including (22S,23S)-homocastasterone, have been studied for their cytotoxic effects on various cancer cell lines, showing significant differences in toxicity (Misharin et al., 2010).

Plant Physiology and Growth

- Shoot Control in Plants : 28-Homocastasterone has been shown to affect the shooting patterns in Eucalyptus, indicating its potential application in improving micropropagation techniques for woody angiosperms (Pereira-Netto et al., 2006).

Metabolic Effects in Animals

- Influence on Hexokinase Activity : In diabetic male rats, 28-homocastasterone positively modulated hexokinase activity and mRNA expression in various tissues, suggesting its role in cellular glycolysis (Velan & Kotteazeth, 2018).

- Haematological Changes : Homocastasterone has been found to induce significant haematological changes in normal and diabetic male rats, impacting blood glucose levels and cell counts (Athithan et al., 2015).

Bone Histology and Steroid Metabolism

- Effects on Bone Histology : 28-Homocastasterone has shown effects on bone marrow cells and bone histology in diabetic rats, highlighting its potential in reducing hyperglycemic damage to bone (Athithan & Srikumar, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of research on “22S,23S-Homocastasterone” could involve further investigation into its diverse biological activities in animal systems . Given its potential medical applications, including its anticancerous, antiangiogenic, antiviral, antigenotoxic, antifungal, and antibacterial bioactivities , there is significant interest in developing potent new anticancer drugs based on this compound .

properties

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,24-,25+,26-,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADMTJKRYLAHQV-JCTKEBOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H]([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 22S,23S-Homocastasterone exhibit similar effects to ecdysone in insects?

A1: While this compound is structurally similar to insect ecdysteroids, research suggests its effects differ significantly. In a study on the ixodid tick Amblyomma hebraeum, this compound did not demonstrate ecdysone-mimicking effects on salivary gland degeneration, even enhancing the degeneration caused by 20-hydroxyecdysone. [] This suggests a distinct mechanism of action compared to traditional ecdysone agonists.

Q2: How does this compound interact with the ecdysone receptor?

A2: Studies indicate that this compound exhibits weak binding affinity to the ecdysone receptor. Research using the epithelial cell line from Chironomus tentans showed that both this compound and 22S,23S-Homobrassinolide had significantly lower relative affinities compared to 20-OH-ecdysone and ecdysone. [] This weak interaction suggests that this compound might exert its effects through pathways distinct from or in addition to direct ecdysone receptor binding.

Q3: Are there any observed developmental effects of this compound on insects?

A3: Research on the cockroach Periplaneta americana showed that feeding with 22S,23S-Homobrassinolide, a closely related brassinosteroid, resulted in a delayed moulting process in last larval instars. Interestingly, this compound did not exhibit this effect. [] This finding highlights the structural specificity within the brassinosteroid family and its impact on biological activity in insects.

Q4: What are the potential implications of the weak ecdysone receptor binding affinity of this compound?

A4: The weak binding of this compound to the ecdysone receptor, as observed in the Chironomus tentans epithelial cell line, raises questions about its mechanism of action. [] This weak binding suggests the possibility of alternative pathways or interactions with other cellular targets. Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects, potentially uncovering novel signaling pathways or regulatory mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)

![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)